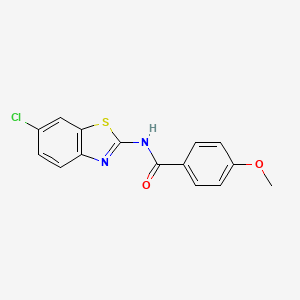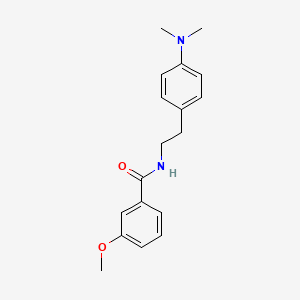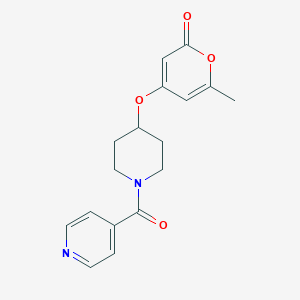
(Z)-3-(naphthalen-1-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(naphthalen-1-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as NATAN, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. NATAN is a small molecule that has been synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Luminescent Materials for Sensing and Detection
Luminescent Coordination Polymers for Sensing Applications : A study by Das and Biradha (2018) explored naphthalene-based diamide ligands to form coordination polymers that displayed high luminescence. These properties were harnessed for the detection of nitro aromatics and Fe(III) ions, highlighting the compound's utility in sensing applications in aqueous solutions. Additionally, these coordination polymers demonstrated dye adsorption capabilities, affecting their emission profiles, which could be leveraged in the development of novel sensing materials for environmental monitoring and safety applications (Das & Biradha, 2018).
Molecular Probes for Biological Studies
Photophysical Study of Probes : The photophysical behaviors of probes similar in structure to the compound have been extensively studied, providing insights into their potential applications in biological systems. Moreno Cerezo et al. (2001) examined the effects of various solvents on the emission properties of related compounds, which are crucial for studying the dynamic environments within biological systems. Such research underscores the importance of understanding solvent interactions for the effective use of these compounds as molecular probes in biological and medical research (Moreno Cerezo et al., 2001).
Material Science and Polymer Research
Photoactuation in Elastic Crystals : Liu et al. (2022) synthesized derivatives of (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile via Knoevenagel condensation reaction. These derivatives exhibit photoisomerization within molecular crystals, triggering bending in response to light. This characteristic suggests applications in developing smart materials and actuators that respond to external stimuli for use in advanced technologies and robotics (Liu et al., 2022).
Antimicrobial and Anticancer Research
Synthesis and Evaluation as Antimicrobial Agents : Boopathy et al. (2017) researched polycyclic chalcone-containing polyacrylamides with naphthalene bases for their antibacterial and antifungal properties. This study highlighted the compound's potential as a foundation for developing new antimicrobial agents, with certain polymers showing promising activity against various bacteria and fungi. Such research is critical in the ongoing search for novel antimicrobial compounds to combat resistant strains of bacteria and fungi (Boopathy et al., 2017).
Eigenschaften
IUPAC Name |
(Z)-3-(naphthalen-1-ylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3S/c23-13-18(22-25-21(15-26-22)17-8-2-1-3-9-17)14-24-20-12-6-10-16-7-4-5-11-19(16)20/h1-12,14-15,24H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEKJLXEUANRKU-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2823833.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2823836.png)
![5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2823839.png)

![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)



![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)

![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)
